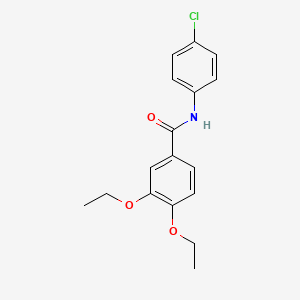

N-(4-chlorophenyl)-3,4-diethoxybenzamide

Description

N-(4-Chlorophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring linked to a 4-chlorophenyl group via an amide bond. Its molecular formula is C₁₇H₁₈ClNO₃, with a molecular weight of 335.78 g/mol. The compound’s structure includes electron-donating ethoxy groups at the 3- and 4-positions of the benzene ring and an electron-withdrawing chlorine atom on the para position of the phenylamine moiety. These substituents influence its physicochemical properties, such as lipophilicity (predicted logP ≈ 3.97) and hydrogen-bonding capacity (polar surface area ≈ 37.75 Ų) .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-3-21-15-10-5-12(11-16(15)22-4-2)17(20)19-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGUXYSRWQHZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3,4-diethoxybenzamide typically involves the condensation of 4-chloroaniline with 3,4-diethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

**Types of Reactions

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4-diethoxybenzamide

This analog replaces the chlorine atom with bromine, increasing molecular weight (364.24 g/mol ) and slightly altering lipophilicity (logP ≈ 3.97). Despite the larger halogen, studies on related compounds (e.g., maleimide derivatives) suggest minimal impact on biological activity, as seen in the similar IC₅₀ values of halogenated maleimides (5.18–7.24 μM for MGL inhibition) .

| Property | N-(4-Chlorophenyl)-3,4-diethoxybenzamide | N-(4-Bromophenyl)-3,4-diethoxybenzamide |

|---|---|---|

| Molecular Formula | C₁₇H₁₈ClNO₃ | C₁₇H₁₈BrNO₃ |

| Molecular Weight (g/mol) | 335.78 | 364.24 |

| logP | 3.97 | 3.97 |

| Halogen | Cl | Br |

N-(4-Fluorophenyl) and N-(4-Iodophenyl) Analogs

Fluorine (smaller, electronegative) and iodine (bulkier, polarizable) substitutions may alter metabolic stability and target binding. For example, fluorinated maleimides exhibit slightly higher potency (IC₅₀ = 5.18 μM) compared to chlorinated analogs (7.24 μM) .

Methoxy vs. Ethoxy Substituents

N-(4-Chlorophenyl)-3,4-dimethoxybenzamide

Replacing ethoxy with methoxy groups reduces steric bulk and lipophilicity. For instance, the dimethoxy analog N-(4-chlorophenyl)-3,4-dimethoxybenzamide has a lower molecular weight (321.79 g/mol ) and logP (~3.5). Methoxy groups are associated with enhanced antimicrobial activity in oxadiazole derivatives , suggesting that ethoxy substituents in the target compound may prioritize anti-inflammatory or anticonvulsant effects.

4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide

Its molecular weight (349.83 g/mol) and polar surface area (~50 Ų) differ significantly from the target compound, likely influencing bioavailability .

Heterocyclic Modifications

4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Incorporating a 1,2,5-oxadiazole ring (furazan) introduces additional hydrogen-bond acceptors, altering solubility and target selectivity.

N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide

The thiadiazole ring in this analog (Mol. Wt. = 417.91 g/mol ) may improve metabolic stability and confer antiparasitic or anticancer activity, as seen in other thiadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.